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Compound of Interest

Compound Name:

Sodium 3-

(cyclohexylamino)propane-1-

sulfonate

Cat. No.: B018068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-cyclohexyl-3-

aminopropanesulfonic acid (CAPS) buffer for the study of alkaline phosphatase (ALP) activity.

Detailed protocols, data presentation guidelines, and workflow visualizations are included to

ensure robust and reproducible experimental outcomes.

Introduction to CAPS Buffer for Alkaline
Phosphatase Assays
N-cyclohexyl-3-aminopropanesulfonic acid (CAPS) is a zwitterionic buffer with a pKa of 10.4 at

25°C, providing an effective buffering range from pH 9.7 to 11.1.[1] This makes it an ideal

choice for studying enzymes that exhibit optimal activity in alkaline environments, such as

alkaline phosphatase.[1] ALP is a hydrolase enzyme responsible for removing phosphate

groups from various molecules, and its activity is often pH-dependent, with an optimum

typically between pH 8.0 and 10.5.[1]

The use of CAPS buffer in ALP assays offers several advantages:

Optimal pH Range: CAPS effectively maintains the high pH required for maximal ALP

activity.[1]
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Minimal Metal Ion Chelation: Unlike some other biological buffers, CAPS shows weak or

negligible complexation with metal ions, which is crucial as ALP is a metalloenzyme requiring

zinc and magnesium for its catalytic activity.

Low UV Absorbance: CAPS has minimal absorbance in the UV spectrum, reducing

interference in spectrophotometric assays.[1]

Data Presentation: Comparison of Buffering
Systems
While CAPS is an excellent choice for ALP assays, other buffers are also commonly used. The

choice of buffer can significantly impact the measured enzyme activity. Below is a summary of

commonly used buffers and their properties for context.
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Buffer System pKa (25°C) Effective pH Range
Key
Considerations

CAPS 10.4 9.7 - 11.1

Ideal for high pH

optima; low metal

chelation.[1]

Diethanolamine (DEA) ~8.9 8.3 - 9.5

Can act as a

phosphate acceptor,

potentially influencing

reaction kinetics.

Studies have shown

higher measured ALP

activity compared to

AMP buffer.[2][3]

2-Amino-2-methyl-1-

propanol (AMP)
~9.7 9.0 - 10.4

Also a phosphate-

accepting buffer.

Often recommended

by the IFCC for

clinical ALP assays.[2]

[3][4]

Tris 8.1 7.5 - 9.0

Commonly used, but

its buffering capacity

is weaker at the

higher end of the

optimal pH range for

some ALPs.

Glycine 9.6 8.6 - 10.6

Can be inhibitory to

some enzyme

reactions.

Note: A direct quantitative comparison of enzyme activity in these buffers can vary depending

on the specific alkaline phosphatase isoenzyme, substrate concentration, and temperature. A

study comparing AMP and DEA buffers found that the results from the DEA buffer system are

approximately 2.06 to 2.47 times higher than those from the AMP buffer system.[2][3][4]
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Experimental Protocols
Preparation of 100 mM CAPS Buffer (pH 10.5)
Materials:

CAPS (N-cyclohexyl-3-aminopropanesulfonic acid), Molecular Weight: 221.32 g/mol

Deionized water

1 M Sodium Hydroxide (NaOH)

pH meter

Magnetic stirrer and stir bar

1 L volumetric flask

Procedure:

Weigh out 22.13 g of CAPS powder.[1]

Transfer the powder to a 1 L beaker containing approximately 800 mL of deionized water.[5]

Place the beaker on a magnetic stirrer and stir until the CAPS powder is completely

dissolved.[5]

Calibrate the pH meter according to the manufacturer's instructions.

Slowly add 1 M NaOH to the solution while monitoring the pH. Continue adding NaOH

dropwise until a stable pH of 10.5 is reached.

Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final

volume to 1 L.[5]

Store the buffer at 4°C. For long-term storage, sterile filtration is recommended.
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Alkaline Phosphatase Activity Assay using p-
Nitrophenyl Phosphate (pNPP)
This protocol describes a colorimetric assay for measuring alkaline phosphatase activity. The

enzyme catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow

product that can be quantified by measuring its absorbance at 405 nm.

Materials:

Alkaline Phosphatase (e.g., from bovine intestine or recombinant)

100 mM CAPS buffer, pH 10.5 (prepared as above)

p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in 100 mM CAPS buffer, pH

10.5). Prepare fresh.

Stop Solution (e.g., 3 M NaOH)

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Incubator set to the desired reaction temperature (e.g., 37°C)

Assay Procedure:

Prepare Reagents: Bring all reagents to the desired reaction temperature.

Sample Preparation: Prepare serial dilutions of the alkaline phosphatase enzyme in 100 mM

CAPS buffer, pH 10.5.

Reaction Setup:

Add 50 µL of the appropriate enzyme dilution to each well of a 96-well microplate.

Include a blank control containing 50 µL of 100 mM CAPS buffer without the enzyme.

Initiate Reaction: Add 50 µL of the pNPP substrate solution to each well.
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Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time

(e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction

remains in the linear range.

Stop Reaction: Add 50 µL of Stop Solution (3 M NaOH) to each well to terminate the

enzymatic reaction. The stop solution also enhances the color of the p-nitrophenol product.

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate

reader.

Data Analysis:

Subtract the absorbance of the blank control from the absorbance of each sample.

Calculate the concentration of p-nitrophenol produced using a standard curve of known p-

nitrophenol concentrations.

Determine the enzyme activity in units (U), where one unit is defined as the amount of

enzyme that hydrolyzes 1 µmol of pNPP per minute under the specified conditions.

Calculation of Enzyme Activity:

Activity (U/mL) = (ΔA_405nm / min) * (Total reaction volume in mL) / (ε) * (Enzyme volume in

mL) * (Dilution factor)

Where:

ΔA_405nm / min is the rate of change in absorbance at 405 nm per minute.

ε is the molar extinction coefficient of p-nitrophenol at 405 nm (typically 18,000 M⁻¹cm⁻¹).

The path length for a 96-well plate needs to be determined or a standard curve used.

Visualizations
Enzymatic Reaction of Alkaline Phosphatase
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p-Nitrophenyl Phosphate (pNPP)
(Colorless)

p-Nitrophenol
(Yellow) Inorganic Phosphate

Click to download full resolution via product page

Caption: Alkaline phosphatase catalyzes the hydrolysis of pNPP.

Experimental Workflow for Alkaline Phosphatase Assay
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1. Preparation

2. Assay Execution

3. Data Analysis

Prepare 100 mM CAPS Buffer (pH 10.5)

Add Enzyme to Microplate

Prepare pNPP Substrate Solution

Initiate Reaction with pNPP

Prepare Enzyme Dilutions

Incubate at 37°C

Stop Reaction with NaOH

Measure Absorbance at 405 nm

Calculate Enzyme Activity
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Caption: Workflow of the alkaline phosphatase activity assay.
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Alkaline Phosphatase

Optimal pH > 9.5 Requires Metal Ions (Zn²⁺, Mg²⁺)

Ideal Buffer Characteristics

High Buffering Capacity at Alkaline pH Low Metal Chelation

CAPS Buffer
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Caption: Rationale for selecting CAPS buffer for ALP assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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